molecular formula C13H17IO4 B13343036 Veratric acid, 4-iodobutyl ester CAS No. 69788-70-1

Veratric acid, 4-iodobutyl ester

Cat. No.: B13343036
CAS No.: 69788-70-1
M. Wt: 364.18 g/mol
InChI Key: UZVBZJPHNHFSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of veratric acid, 4-iodobutyl ester, typically involves the esterification of veratric acid with 4-iodobutanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound, may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly .

Mechanism of Action

The mechanism of action of veratric acid, 4-iodobutyl ester, involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Veratric acid, 4-iodobutyl ester, is unique due to the presence of both the veratric acid moiety and the 4-iodobutyl group, which confer distinct chemical reactivity and biological activity. Its use as an impurity standard in pharmaceutical synthesis highlights its importance in ensuring the quality and safety of medications .

Properties

CAS No.

69788-70-1

Molecular Formula

C13H17IO4

Molecular Weight

364.18 g/mol

IUPAC Name

4-iodobutyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

UZVBZJPHNHFSTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCCCI)OC

Origin of Product

United States

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